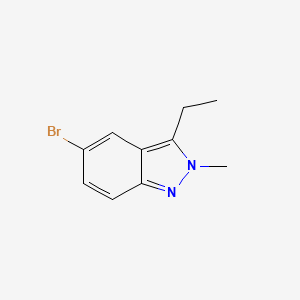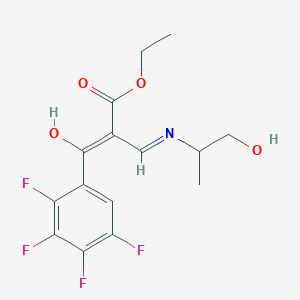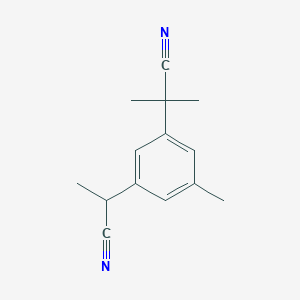
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile is an organic compound with a complex structure It is characterized by the presence of cyano groups and methyl groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile involves several steps. One common method starts with the preparation of 3-(1-cyanoethyl)methyl benzoate, followed by a series of reactions including methylation, hydrolysis, chloroformylation, and Friedel-Crafts reactions . The reaction conditions typically involve the use of solvents like toluene and catalysts such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of alkali metal salts of 2-chlorobenzoate as starting materials . The process includes neutralization, reaction with sodium amide and alkyl nitrile, and subsequent purification steps to obtain the final product.
化学反応の分析
Types of Reactions
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and nitriles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The cyano groups in the compound can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
3-(1-Cyanoethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
2-(3-Carboxyphenyl)propionitrile: Another related compound with a carboxyl group.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring
Uniqueness
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile is unique due to its specific combination of cyano and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and pharmaceutical research.
特性
CAS番号 |
120512-38-1 |
|---|---|
分子式 |
C14H16N2 |
分子量 |
212.29 g/mol |
IUPAC名 |
2-[3-(1-cyanoethyl)-5-methylphenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C14H16N2/c1-10-5-12(11(2)8-15)7-13(6-10)14(3,4)9-16/h5-7,11H,1-4H3 |
InChIキー |
WYIZCUPTSQDNTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



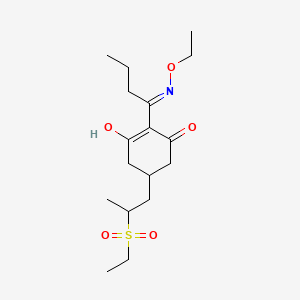
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
![2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13448599.png)
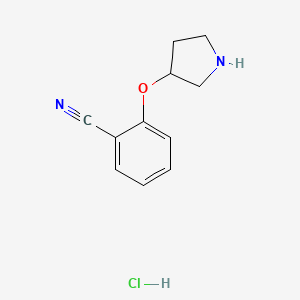
![3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B13448624.png)
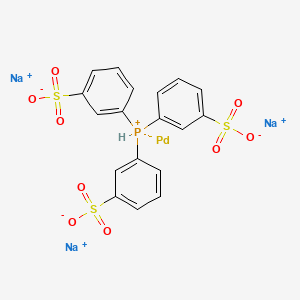

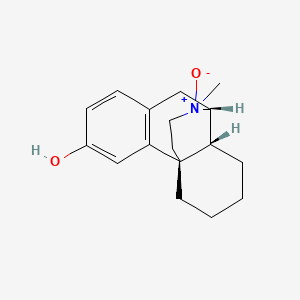
amine dihydrochloride](/img/structure/B13448652.png)

